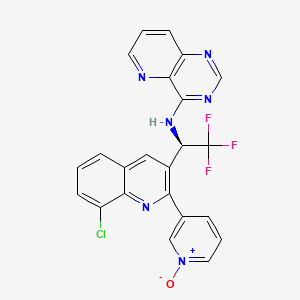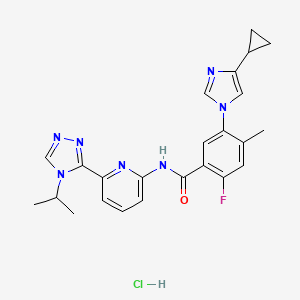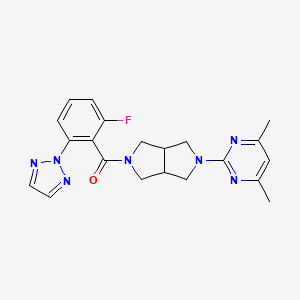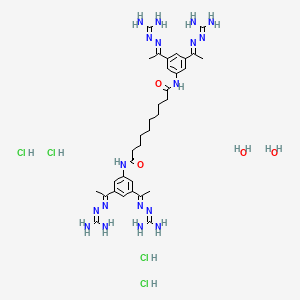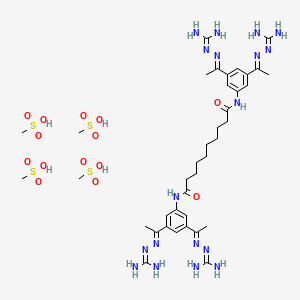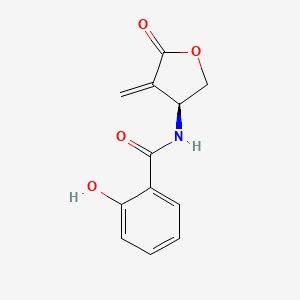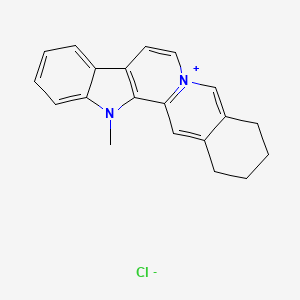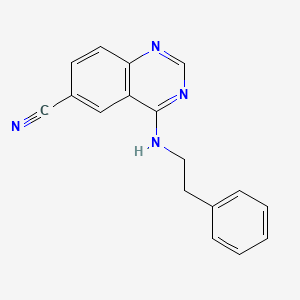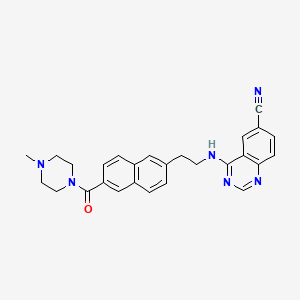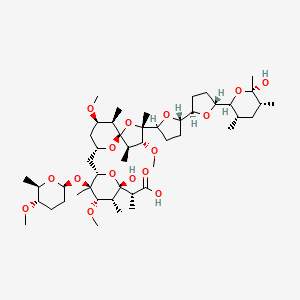![molecular formula C25H28FN3O3 B610849 7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 1401333-14-9](/img/structure/B610849.png)
7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SIPI-6360 is a D2/5-HT2A receptor dual antagonist.
Applications De Recherche Scientifique
Structural and Antiproliferative Activity Analysis
A study by Prasad et al. (2018) focused on the synthesis of a similar compound with 6-fluorobenzo[d]isoxazol-3-yl piperidin-1-yl and morpholino moieties. This compound demonstrated antiproliferative activity and was analyzed using various spectroscopic methods, X-ray diffraction, and Hirshfeld surface analysis to understand its molecular interactions.
Antischizophrenia Activity
The research by Jian-qi (2011) designed and synthesized derivatives of 3,4-dihydroquinolin-2(1H)-one, including compounds with 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. These compounds showed affinity for D2, 5-HT2A, and 5-HT1A receptors, indicating potential anti-schizophrenia activity.
Metabolite Identification and Transporter-Mediated Excretion
Umehara et al. (2009) identified metabolites of a novel inhibitor, YM758, related to the 6-fluorobenzo[d]isoxazol-3-yl piperidin-1-yl structure, in human urine and plasma. This study Umehara et al. (2009) also explored the transporter-mediated renal and hepatic excretion of these metabolites, contributing to the understanding of drug metabolism.
Pharmacological Profile as Atypical Antipsychotics
Bolós et al. (1998) synthesized novel compounds structurally related to 7-[3-[4-(6-fluoro-1, 2-benzisoxazol-3-yl)-piperidin-1-yl]propoxy]chromenones. The study Bolós et al. (1998) explored their pharmacological profile, indicating their potential as atypical antipsychotics.
Spectroscopic Characterization and Cytotoxic Studies
Govindhan et al. (2017) synthesized and characterized a compound involving 6-fluorobenzo[d]isoxazol-3-yl piperidin-1-yl using spectroscopic methods. This research Govindhan et al. (2017) also included cytotoxic studies and molecular docking to understand the compound's potential biological applications.
Polymorphism and Pharmacokinetics in Antipsychotic Drug Candidates
Hao et al. (2020) investigated the polymorphs and pharmacokinetics of an antipsychotic drug candidate, CY611, which includes the 6-fluorobenzo[d]-isoxazol-3-yl structure. This study Hao et al. (2020) provided insights into the physicochemical properties and bioavailability of different polymorphic forms.
Propriétés
Numéro CAS |
1401333-14-9 |
|---|---|
Nom du produit |
7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one |
Formule moléculaire |
C25H28FN3O3 |
Poids moléculaire |
437.52 |
Nom IUPAC |
7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C25H28FN3O3/c1-16-13-18-3-5-20(15-22(18)27-25(16)30)31-12-2-9-29-10-7-17(8-11-29)24-21-6-4-19(26)14-23(21)32-28-24/h3-6,14-17H,2,7-13H2,1H3,(H,27,30) |
Clé InChI |
VNARHBGTWQXKOB-UHFFFAOYSA-N |
SMILES |
O=C1NC2=C(C=CC(OCCCN3CCC(C4=NOC5=CC(F)=CC=C45)CC3)=C2)CC1C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(±)-SIPI-6360; (±)-SIPI6360; (±)-SIPI 6360; SIPI6360; SIPI-6360; SIPI 6360 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



